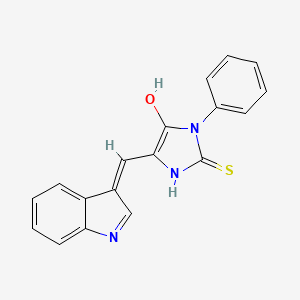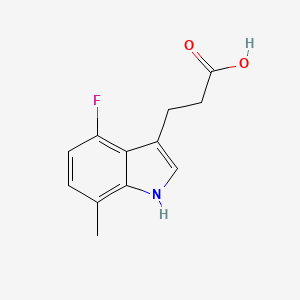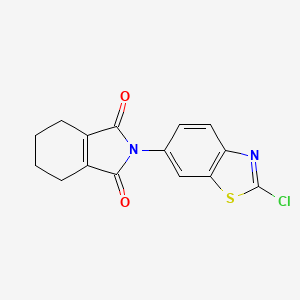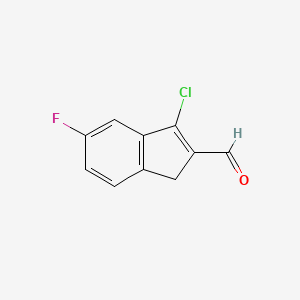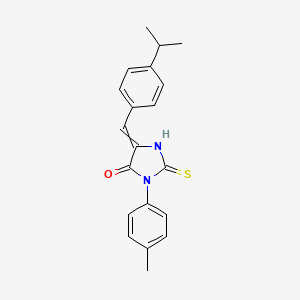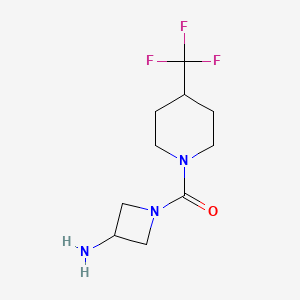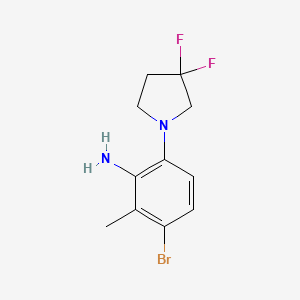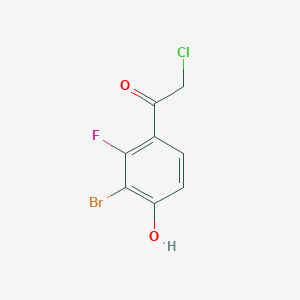
3'-Bromo-2'-fluoro-4'-hydroxyphenacyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride is an organic compound that belongs to the class of halogenated phenacyl chlorides. This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenacyl chloride backbone. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride typically involves multi-step organic reactions. One common method includes the bromination of a fluorinated phenol followed by chlorination. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and thionyl chloride or phosphorus trichloride for chlorination .
Industrial Production Methods
In industrial settings, the production of 3’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride may involve large-scale batch reactors where the reactants are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while oxidation can produce ketones.
科学的研究の応用
3’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride involves its interaction with various molecular targets. The presence of halogen atoms and the hydroxyl group allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound can also participate in electron transfer reactions, affecting cellular pathways .
類似化合物との比較
Similar Compounds
- 3-Bromo-4-hydroxyphenacyl chloride
- 2-Fluoro-4-hydroxyphenacyl chloride
- 3-Bromo-2-fluorophenacyl chloride
Uniqueness
3’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride is unique due to the combination of bromine, fluorine, and hydroxyl groups on the phenacyl chloride backbone. This unique structure provides distinct reactivity and interaction profiles compared to similar compounds, making it valuable in specific chemical and biological applications .
特性
分子式 |
C8H5BrClFO2 |
|---|---|
分子量 |
267.48 g/mol |
IUPAC名 |
1-(3-bromo-2-fluoro-4-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-7-5(12)2-1-4(8(7)11)6(13)3-10/h1-2,12H,3H2 |
InChIキー |
HVHHUSWVNDGBCU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(=O)CCl)F)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718576.png)
![6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol](/img/structure/B13718577.png)
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718582.png)
